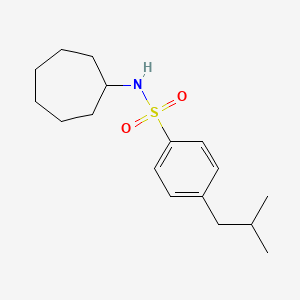![molecular formula C21H24N4O3 B5624136 3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B5624136.png)
3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-pyridinylmethyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of chemicals known for their complex synthesis processes and varied biological activities. While specific studies on this compound are scarce, related research on benzoxazepines and piperazine moieties offers insights into potential synthesis methods, molecular structures, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the preparation of intermediate compounds like 1,3-dihydro-2H-3-benzazepin-2-ones and proceeding through reactions with N-aryl-2-chloroacetamides and acyl chlorides (Liang et al., 2010). This process requires precise control over reaction conditions to achieve the desired chemical structure.
Molecular Structure Analysis
The molecular structure of related benzoxazepine derivatives is characterized using techniques like 1H-NMR, MS, and elemental analysis. These methods help in confirming the presence of the piperazine moiety and other structural features critical for the compound's biological activity (Liang et al., 2010).
Chemical Reactions and Properties
Benzoxazepine derivatives exhibit a range of chemical reactions, including interactions with various receptors in biological studies. Their ability to undergo specific chemical transformations is essential for their pharmacological effects, such as vasorelaxant and heart-rate-reducing activities (Liang et al., 2010).
properties
IUPAC Name |
3-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-(pyridin-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-20(25-11-12-28-19-7-2-1-5-16(19)14-25)13-18-21(27)23-9-10-24(18)15-17-6-3-4-8-22-17/h1-8,18H,9-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZTVAALQGPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOC3=CC=CC=C3C2)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-(pyridin-2-ylmethyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


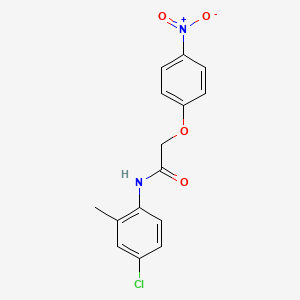
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5624070.png)

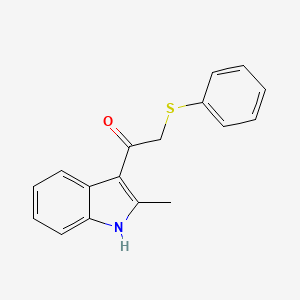
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5624095.png)
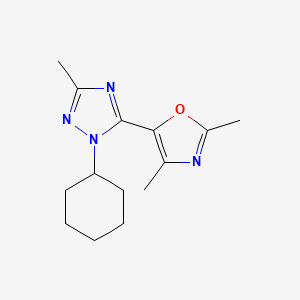

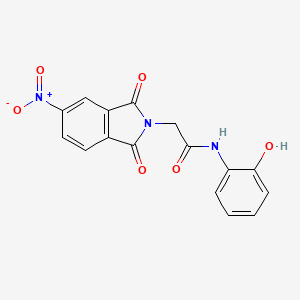
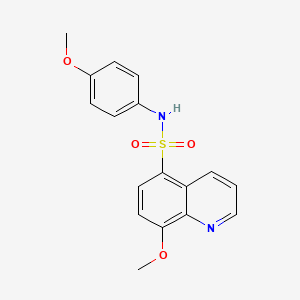
![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)
![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)
methanone](/img/structure/B5624167.png)
